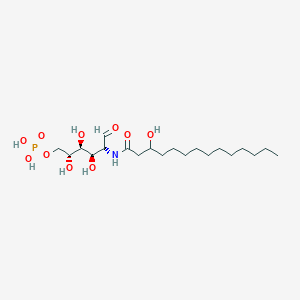

2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate

Description

Properties

CAS No. |

100759-95-3 |

|---|---|

Molecular Formula |

C20H40NO10P |

Molecular Weight |

485.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(3-hydroxytetradecanoylamino)-6-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C20H40NO10P/c1-2-3-4-5-6-7-8-9-10-11-15(23)12-18(25)21-16(13-22)19(26)20(27)17(24)14-31-32(28,29)30/h13,15-17,19-20,23-24,26-27H,2-12,14H2,1H3,(H,21,25)(H2,28,29,30)/t15?,16-,17+,19+,20+/m0/s1 |

InChI Key |

QFZJGNYDKYRKNO-LEJFCBNZSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using suitable protecting groups to prevent unwanted reactions.

Introduction of Amino Group: The amino group is introduced at the 2-position of the glucose molecule through nucleophilic substitution reactions.

Attachment of Hydroxytetradecanoyl Group: The hydroxytetradecanoyl group is attached to the amino group via an amide bond formation reaction.

Phosphorylation: The final step involves the phosphorylation of the 6-position hydroxyl group to form the phosphate ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Overview

2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate is a complex organic compound belonging to the class of aminoglucose phosphates. This compound exhibits significant potential across various scientific fields, including chemistry, biology, medicine, and industry. Its unique structural features allow it to interact with biological systems and serve as a building block for more complex molecules.

Chemistry

- Building Block for Synthesis : It is utilized in the synthesis of more complex molecules, providing a versatile platform for chemical modifications and derivative formations.

Biology

- Cellular Processes : Research has focused on its role in cellular interactions and processes. The compound can bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways.

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic effects, particularly in drug delivery systems. Its structural properties may enhance the bioavailability of pharmaceuticals.

- Enzyme Inhibition Studies : The compound has been studied for its inhibitory effects on various enzymes related to metabolic disorders, including those involved in glucose metabolism .

Industry

- Production of Specialized Chemicals : It is employed in the manufacturing of specialized chemicals and materials, leveraging its unique chemical properties for industrial applications.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of derivatives synthesized from aminoglucose compounds similar to this compound. Results indicated that certain derivatives exhibited moderate inhibitory activity against α-glucosidase, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) by modulating glucose absorption .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of compounds derived from similar aminoglucose structures. The study found that specific derivatives demonstrated significant antiproliferative activity against human cancer cell lines, indicating potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

UDP-3-O-(3-hydroxytetradecanoyl)-D-glucosamine (UDPG2A)

- Structure: Similar glucosamine backbone but lacks the 6-phosphate group. Instead, it is linked to uridine diphosphate (UDP) and contains a single 3-hydroxytetradecanoyl chain at the 3-O position.

- Function : Serves as a precursor in lipid A biosynthesis. The UDP group facilitates enzymatic transfer during membrane assembly, whereas the absence of phosphate limits its solubility compared to the target compound .

UDP-2,3-bis(3-hydroxytetradecanoyl)glucosamine (UDPG23A)

- Structure: Features two 3-hydroxytetradecanoyl chains at the 2-N and 3-O positions, with a UDP moiety. No phosphate group is present.

- Function: Acts as an intermediate in lipid A modification. The dual acyl chains enhance membrane anchoring but reduce metabolic flexibility compared to monoacylated derivatives like the target compound .

2-Deoxy-3-O-[(3R)-3-hydroxytetradecanoyl]-2-{[(3R)-3-hydroxytetradecanoyl]amino}-α-D-glucopyranosyl hydrogen phosphate

- Structure : Differs in the substitution pattern, with acyl chains at both the 2-N and 3-O positions. The 6-phosphate group is retained.

Functional Analogues in Metabolic Pathways

N-Acetyl-D-glucosamine-6-phosphate

- Structure: Contains an acetyl group at the 2-N position and a 6-phosphate group but lacks the hydroxytetradecanoyl chain.

- Function : Central to peptidoglycan synthesis in bacteria and glycosylation in eukaryotes. The acetyl group enhances solubility, making it distinct from the amphipathic target compound .

D-Glucosamine 6-phosphate

- Function : Involved in hexosamine biosynthesis and glycosylation. The absence of lipid moieties limits its role in membrane-associated processes .

Glucose 6-phosphate

Comparative Data Table

Research Findings and Functional Implications

Biosynthetic Specificity : The target compound’s 6-phosphate group is critical for enzymatic recognition in lipid A assembly, distinguishing it from UDP-bound analogues like UDPG2A, which rely on nucleotide-linked transfer .

Membrane Integration: The single hydroxytetradecanoyl chain balances hydrophobicity and solubility, enabling efficient membrane insertion without compromising interaction with cytosolic enzymes—unlike bis-acylated derivatives (e.g., UDPG23A) .

Metabolic Flexibility : Compared to N-acetylglucosamine-6-phosphate, the target compound’s lipid tail expands its role beyond carbohydrate metabolism to structural membrane processes .

Biological Activity

2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate (also referred to as DHTAG-6P) is a derivative of 2-deoxyglucose that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This compound is structurally unique due to the presence of a hydroxytetradecanoyl group, which may influence its interaction with biological targets.

- CAS Number: 100759-95-3

- Molecular Formula: C15H29NO6P

- Molecular Weight: 335.37 g/mol

DHTAG-6P is believed to exert its biological effects primarily through the inhibition of glycolysis. This is achieved by competing with glucose for phosphorylation by hexokinase, leading to the accumulation of glucose-6-phosphate and subsequent metabolic disruptions in cells that rely heavily on glycolysis, such as cancer cells. The presence of the hydroxytetradecanoyl moiety may enhance its affinity for certain enzymes or receptors, potentially increasing its efficacy compared to other glucose analogs.

Anticancer Properties

Research indicates that DHTAG-6P may have significant anticancer properties, particularly against aggressive tumors such as glioblastoma multiforme (GBM). Studies have shown that compounds similar to DHTAG-6P can inhibit tumor cell proliferation by disrupting glycolytic pathways:

- Inhibition of Glycolysis: DHTAG-6P inhibits hexokinase activity, thereby reducing the glycolytic flux in cancer cells. This leads to decreased ATP production and increased apoptosis in malignant cells .

- Case Study: In vitro studies demonstrated that treatment with DHTAG-6P resulted in a dose-dependent reduction in cell viability in GBM cells, with IC50 values indicating potent cytotoxicity under hypoxic conditions .

Metabolic Effects

DHTAG-6P's unique structure allows it to modulate metabolic pathways beyond glycolysis:

- Impact on Insulin Sensitivity: Preliminary studies suggest that DHTAG-6P may improve insulin sensitivity by altering glucose metabolism in peripheral tissues. This could have implications for treating insulin resistance and type 2 diabetes.

Research Findings

A summary of key research findings related to DHTAG-6P is presented in Table 1:

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 2-deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate?

- Methodological Answer : Synthesis typically involves enzymatic phosphorylation and acyl modification. For example, hexokinase-mediated phosphorylation of 2-deoxyglucose (as in ) can generate the 6-phosphate intermediate. Subsequent acylation with 3-hydroxytetradecanoic acid derivatives may employ carbodiimide coupling agents (e.g., EDC/NHS) to conjugate the hydroxytetradecanoyl group to the amino moiety of deoxyglucose, followed by purification via ion-exchange chromatography. Critical parameters include pH control during phosphorylation and stoichiometric optimization of acyl donors to minimize side reactions .

Q. How is this compound quantified in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with mixed-mode columns (e.g., Newcrom B) is effective. Mobile phases combining water, acetonitrile, and formic acid enable separation based on anion-exchange interactions. Detection via evaporative light scattering (ELSD) or mass spectrometry (ESI-MS) ensures sensitivity for phosphorylated sugars, as demonstrated for glucose 6-phosphate derivatives . Radiolabeled analogs (e.g., ²⁴C or ³H isotopes) can also be tracked using autoradiography, as seen in cerebral glucose utilization studies .

Q. What metabolic pathways involve this compound?

- Methodological Answer : The compound likely interferes with glycolysis and hexosamine biosynthesis. Similar to glucosamine 6-phosphate, it may inhibit glutamine fructose-6-phosphate amidotransferase (GFAT), a key enzyme in UDP-GlcNAc synthesis. To validate its metabolic role, researchers can use isotope tracing (e.g., ¹⁴C-labeled substrates) in cell lysates and measure downstream metabolites via LC-MS. Knockdown models of GFAT or hexokinase 2 (HK2) can further clarify its impact .

Advanced Research Questions

Q. How can structural studies resolve conflicting data on the binding interactions of phosphorylated derivatives in receptor systems?

- Methodological Answer : X-ray crystallography or cryo-EM of the compound bound to receptors (e.g., mannose 6-phosphate receptors) can identify critical binding residues. For example, highlights that terminal phosphate groups and adjacent sugar moieties determine receptor affinity. Competitive binding assays with synthetic oligosaccharides (e.g., pentamannosyl phosphate) and surface plasmon resonance (SPR) can quantify dissociation constants (Kd) to resolve discrepancies in reported binding affinities .

Q. What experimental designs address contradictions in the compound’s role in hypoxia-induced metabolic reprogramming?

- Methodological Answer : Contradictions may arise from cell type-specific responses. A dual approach using hypoxia chambers (1% O₂) and CRISPR-edited cell lines (e.g., HIF-1α KO) can isolate HIF-dependent effects. Metabolomic profiling under normoxia vs. hypoxia, coupled with ²⁴C-deoxyglucose uptake assays, can distinguish between glycolytic flux alterations and mitochondrial adaptations. Parallel studies in vivo (e.g., tumor xenografts) with ¹⁸F-FDG PET imaging may validate findings .

Q. What strategies mitigate challenges in synthesizing stereochemically pure this compound?

- Methodological Answer : Chirality issues arise during acylation and phosphorylation. Enzymatic synthesis using stereospecific kinases (e.g., yeast hexokinase) ensures correct phosphorylation at the 6-position. For the acyl group, chiral HPLC with cellulose-based columns or enzymatic resolution (e.g., lipases) can separate enantiomers. Nuclear magnetic resonance (NMR) with ¹H-³¹P correlation spectroscopy verifies purity and stereochemistry .

Q. How can conflicting data on the compound’s cytotoxicity in metabolic studies be reconciled?

- Methodological Answer : Dose-dependent effects and off-target interactions (e.g., ROS generation) may explain discrepancies. Dose-response curves across multiple cell lines, combined with viability assays (MTT/ATP-based) and ROS scavengers (e.g., Trolox), can isolate cytotoxic thresholds. RNA sequencing may reveal compensatory pathways (e.g., upregulation of antioxidant genes), while metabolomic flux analysis identifies metabolic bottlenecks induced by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.